N-(2-Fluorobenzoyl)morpholine

Beschreibung

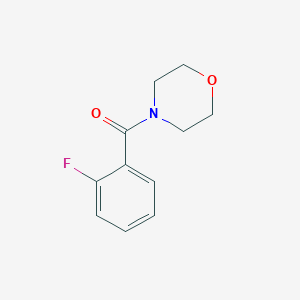

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDNOKLCLGRXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336284 | |

| Record name | N-(2-Fluorobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1978-64-9 | |

| Record name | N-(2-Fluorobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Fluorobenzoyl Morpholine

Synthetic Routes for N-(2-Fluorobenzoyl)morpholine and its Derivatives

The construction of this compound and related structures can be achieved through several strategic pathways. These methods focus on the efficient formation of the amide bond and the heterocyclic morpholine (B109124) ring.

Condensation Reactions with 2-Fluorobenzoyl Chloride and Morpholine

The most direct and widely employed method for synthesizing this compound is the condensation reaction between 2-fluorobenzoyl chloride and morpholine. sigmaaldrich.comnih.gov This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the secondary amine of the morpholine ring on the electrophilic carbonyl carbon of the acid chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Common bases include tertiary amines like triethylamine (B128534) or an excess of morpholine itself. The choice of solvent is also crucial, with aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) being frequently used to facilitate the reaction.

| Reactants | Reagents | Product | Key Features |

| 2-Fluorobenzoyl chloride, Morpholine | Base (e.g., Triethylamine) | This compound | Direct, high-yielding, classic amide bond formation |

This method's simplicity and high efficiency make it a preferred route for accessing the parent compound.

Strategies for Introducing the Fluorobenzoyl Moiety

Beyond the use of acid chlorides, other strategies exist for introducing the 2-fluorobenzoyl group onto a morpholine scaffold or a precursor. One such method involves the Friedel-Crafts acylation reaction. For instance, terephthaloyl chloride can react with fluorobenzene (B45895) in the presence of a Lewis acid catalyst like aluminum chloride to produce 1,4-bis(4-fluorobenzoyl)benzene. google.com While this example illustrates the formation of a bis-acylated product, the underlying principle of electrophilic aromatic substitution can be adapted to introduce a fluorobenzoyl group onto a suitable aromatic precursor.

Another approach involves the coupling of a fatty acid with morpholine, followed by the reduction of the resulting amide to an amine. chemicalforums.com While not a direct method for synthesizing this compound, it highlights an alternative strategy for creating a C-N bond that could be adapted.

| Method | Description | Example |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution using a fluorobenzoylating agent and a Lewis acid catalyst. google.com | Reaction of terephthaloyl chloride with fluorobenzene in the presence of AlCl3. google.com |

| Amide Coupling and Reduction | Formation of an amide from a carboxylic acid and morpholine, followed by reduction. chemicalforums.com | Coupling a fatty acid with morpholine. chemicalforums.com |

Incorporation of the Morpholine Ring via Ring-Closure Reactions

In some synthetic strategies, the morpholine ring is constructed during the synthesis rather than being introduced as a pre-formed unit. These ring-closure or cyclization reactions offer a powerful way to build the heterocyclic core.

One common approach involves the dehydration of N-alkyl diethanolamine. chemicalforums.com This intramolecular cyclization, typically acid-catalyzed, results in the formation of the morpholine ring. Another strategy is the reaction of an N-alkyl amine with dichloroethyl ether, although this method involves the use of a hazardous chlorinated raw material. chemicalforums.com

More sophisticated methods for morpholine synthesis include:

Annulation reactions using β-heteroatom amino compounds and vinyl sulfonium (B1226848) salts. nih.gov

Redox neutral protocols involving the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate. organic-chemistry.org

Intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by Lewis acids like boron trifluoride etherate. organic-chemistry.org

Palladium-catalyzed aerobic oxidative cyclization of alkenes, a Wacker-type process. organic-chemistry.org

These methods provide access to a wide range of substituted morpholines, which can then be acylated to form the desired this compound derivatives.

| Ring-Closure Strategy | Precursors | Key Reagents/Conditions |

| Dehydration | N-alkyl diethanolamine | Acid catalyst |

| Reaction with Dichloroethyl Ether | N-alkyl amine | Dichloroethyl ether |

| Annulation Reaction | β-heteroatom amino compounds, vinyl sulfonium salts | - |

| Redox Neutral Protocol | 1,2-amino alcohols, ethylene sulfate | tBuOK |

| Intramolecular Hydroalkoxylation | Nitrogen-tethered alkenes | Boron trifluoride etherate |

| Wacker-type Cyclization | Alkenyl amines | Pd(DMSO)2(TFA)2, O2 |

Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure morpholine derivatives is of significant interest due to the stereospecific nature of many biological interactions.

Several enantioselective methods have been developed to produce chiral morpholines. These approaches often rely on organocatalysis or metal-catalyzed reactions to control the stereochemical outcome.

One strategy involves the organocatalytic, enantioselective chlorination of an aldehyde, followed by reductive amination with an amine containing a latent oxygen nucleophile. nih.gov Subsequent base-induced cyclization yields the C2-functionalized N-protected morpholine. nih.gov This multi-step, one-pot procedure allows for the creation of chiral morpholines with good to excellent enantiomeric excess. nih.govnih.gov

Another powerful technique is the catalytic asymmetric halocyclization. rsc.org This method uses a cinchona alkaloid-derived catalyst to effect the chlorocycloetherification of alkenol substrates, furnishing morpholines with a quaternary stereocenter in high yields and enantioselectivities. rsc.org

A regio- and stereoselective strategy for synthesizing nonracemic morpholines involves the SN2-type ring-opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure. nih.gov This approach provides access to a variety of substituted morpholines in high yield and enantioselectivity. nih.gov

| Enantioselective Method | Key Features | Catalyst/Reagent |

| Organocatalytic α-chlorination/Cyclization | Multi-step, one-pot synthesis of C2-functionalized morpholines. nih.govnih.gov | Organocatalyst (e.g., proline derivative) |

| Catalytic Asymmetric Halocyclization | Forms morpholines with quaternary stereocenters. rsc.org | Cinchona alkaloid-derived catalyst |

| SN2 Ring-Opening/Cyclization | Regio- and stereoselective synthesis from activated aziridines. nih.gov | Lewis acid, base |

In cases where an enantioselective synthesis is not employed, the resolution of a racemic mixture of morpholine derivatives is a viable alternative for obtaining enantiomerically pure compounds. While specific resolution techniques for this compound are not detailed in the provided context, general methods for resolving chiral amines and amides can be applied.

These methods typically involve the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. Subsequent removal of the resolving agent yields the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for separating enantiomers. nih.gov

Chemical Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is dictated by its three primary functional components: the benzoyl moiety, the morpholine nitrogen, and the fluorine atom on the aromatic ring.

Reactions at the Benzoyl Moiety

The benzoyl portion of the molecule consists of a carbonyl group directly attached to a fluorinated benzene (B151609) ring. The reactivity of this moiety is twofold: reactions involving the aromatic ring and reactions at the carbonyl carbon.

The benzene ring is substituted with two groups: the fluorine atom and the morpholine-carbonyl group (-C(O)N(CH₂CH₂)₂O). The fluorine atom is an ortho, para-directing deactivator for electrophilic aromatic substitution (EAS) due to the competing effects of its strong inductive electron withdrawal and its resonance electron donation. researchgate.net Conversely, the amide group is a meta-directing deactivator. The interplay of these substituents makes electrophilic substitution on the ring complex.

The carbonyl carbon of the amide is significantly less electrophilic than the corresponding carbon in a ketone or an acyl chloride. This reduced reactivity is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which decreases the partial positive charge on the carbon atom. Consequently, this compound is relatively stable against nucleophilic attack at the carbonyl carbon under standard conditions.

Reactivity of the Fluorine Atom

The fluorine atom at the ortho position to the electron-withdrawing benzoyl group is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

The SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing carbonyl group helps to stabilize this intermediate.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions often follows the trend F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the C-X bond cleavage. masterorganicchemistry.com Modern methods, such as organic photoredox catalysis, have been developed to enable the nucleophilic defluorination of even unactivated fluoroarenes under mild conditions. nih.gov

Mechanism of Action in Synthetic Transformations

The most fundamental synthetic transformation involving this compound is its own formation. It is typically synthesized via a nucleophilic acyl substitution reaction between 2-fluorobenzoyl chloride and morpholine.

The mechanism for this amidation reaction proceeds as follows:

Nucleophilic Attack: The nucleophilic nitrogen atom of the morpholine attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This forms a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Deprotonation: A base, such as triethylamine or another equivalent of morpholine, removes the proton from the now-positively charged morpholine nitrogen to yield the final neutral amide product, this compound.

This mechanism is a classic example of creating an amide bond, a foundational reaction in organic synthesis. uobaghdad.edu.iq

Advanced Synthetic Strategies and Catalysis in this compound Synthesis

While the traditional synthesis of this compound from an acyl chloride is robust and widely used, advanced strategies focus on improving safety, efficiency, and substrate scope, often by avoiding highly reactive starting materials.

The standard method is summarized below:

| Reaction Component | Role/Compound | Typical Conditions |

| Acylating Agent | 2-Fluorobenzoyl chloride | Starting material |

| Amine | Morpholine | Starting material |

| Base | Triethylamine or excess Morpholine | HCl scavenger |

| Solvent | Dichloromethane, THF | Aprotic solvent, room temp. |

Advanced and catalytic strategies offer alternatives to this classical approach. One major avenue is the direct coupling of a carboxylic acid (2-fluorobenzoic acid) with an amine (morpholine), which avoids the need to prepare the acyl chloride.

Advanced Synthetic Approaches:

Peptide Coupling Reagents: A vast array of reagents developed for peptide synthesis can be used for general amide bond formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid for nucleophilic attack by the amine.

Phase-Transfer Catalysis: Amidation can be achieved under milder conditions using a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) with a base such as sodium carbonate. nih.gov This method can improve yields and simplify workup procedures.

Catalytic Amidation: Direct catalytic amidation of carboxylic acids with amines is a highly sought-after, atom-economical process. Boric acid and other boron-based catalysts have been shown to facilitate this transformation, typically at elevated temperatures, by forming an intermediate that is more susceptible to nucleophilic attack.

The table below compares the traditional method with a potential advanced strategy.

| Feature | Traditional Method (Acyl Chloride) | Advanced Method (Direct Catalytic Amidation) |

| Starting Acid Derivative | 2-Fluorobenzoyl chloride | 2-Fluorobenzoic acid |

| Byproducts | Stoichiometric salt (e.g., Triethylammonium chloride) | Water |

| Reagents | Requires chlorinating agent (e.g., SOCl₂) to make acyl chloride | Uses a catalyst (e.g., Boric acid) |

| Atom Economy | Lower | Higher |

| Conditions | Often mild (room temp), but precursor prep can be harsh | Often requires heat |

These advanced strategies align with the principles of green chemistry by reducing waste and avoiding hazardous reagents, representing the modern evolution of amide bond synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, offering precise information about the atomic connectivity and environment of the hydrogen, carbon, and fluorine nuclei.

The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the protons of the morpholine ring and the 2-fluorobenzoyl group. Due to the amide bond, rotation around the C-N bond can be restricted, leading to broadening or the appearance of multiple signals for the morpholine protons, which are chemically non-equivalent.

The protons of the morpholine ring typically appear as complex multiplets in the upfield region, generally between 3.0 and 4.0 ppm. The protons adjacent to the nitrogen atom are expected to be downfield compared to those adjacent to the oxygen atom due to the electronic effects of the amide group.

The aromatic protons of the 2-fluorobenzoyl moiety resonate in the downfield region, typically between 7.0 and 8.0 ppm. The coupling of these protons with the adjacent fluorine atom results in characteristic splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Morpholine Protons (-CH₂-N) | ~ 3.5 - 3.8 | Multiplet |

| Morpholine Protons (-CH₂-O) | ~ 3.2 - 3.6 | Multiplet |

| Aromatic Protons (H-3, H-4, H-5, H-6) | ~ 7.1 - 7.6 | Multiplet |

Note: Predicted values are based on typical chemical shifts for N-acylmorpholines and 2-fluorobenzoyl derivatives.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the morpholine ring.

The carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons will show signals between 115 and 165 ppm. The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. Other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF). The morpholine ring carbons are expected in the upfield region, typically between 40 and 70 ppm. acs.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | ~ 165 |

| C-1' (Aromatic) | ~ 123 (d, ²JCF) |

| C-2' (Aromatic, C-F) | ~ 162 (d, ¹JCF) |

| C-3' (Aromatic) | ~ 116 (d, ²JCF) |

| C-4' (Aromatic) | ~ 132 (d, ³JCF) |

| C-5' (Aromatic) | ~ 125 (d, ⁴JCF) |

| C-6' (Aromatic) | ~ 130 (d, ³JCF) |

| Morpholine Carbons (-CH₂-N) | ~ 42, 47 |

| Morpholine Carbons (-CH₂-O) | ~ 67 |

Note: Predicted values are based on typical chemical shifts for related structures. 'd' denotes a doublet due to C-F coupling. acs.orglibretexts.org

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. huji.ac.il For this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride. ucsb.edu The typical chemical shift range for a fluorine atom on a benzene ring is between -100 and -140 ppm relative to a standard like CFCl₃. colorado.edu The signal will be split by the neighboring aromatic protons, typically appearing as a multiplet.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the morpholine ring and between adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is used to assign the carbon signals based on the known proton assignments. For example, the proton signals of the morpholine ring will show cross-peaks with their corresponding carbon signals. columbia.eduyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass for the protonated molecule of this compound [C₁₁H₁₃FNO]⁺ is a key parameter for its identification.

Table 3: HRMS Data for this compound

| Ion | Chemical Formula | Calculated Exact Mass |

| [M+H]⁺ | [C₁₁H₁₃FNO]⁺ | 210.0976 |

The experimentally measured mass from an HRMS analysis would be expected to be very close to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would first be vaporized and separated from non-volatile impurities in the gas chromatograph. The separation is based on the compound's boiling point and its interactions with the stationary phase of the GC column.

After separation, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This process fragments the molecule into a predictable pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. This spectrum allows for unequivocal identification of the compound. For this compound (molar mass: 209.22 g/mol ), the molecular ion peak [M]+ would be expected at m/z 209. Key fragment ions would likely correspond to the loss of the morpholine ring or cleavage of the benzoyl group, providing structural confirmation. The purity of the sample is determined by the presence of other peaks in the total ion chromatogram.

Derivatization is a common strategy in GC-MS to enhance the volatility or detectability of analytes. For instance, morpholine itself can be derivatized with reagents like 2,4-dinitrofluorobenzene or sodium nitrite (B80452) to create more stable and volatile products for analysis. chemspider.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial technique for analyzing compounds in complex mixtures, especially those that are not suitable for GC due to low volatility or thermal instability. For this compound, LC-MS would be the method of choice for its quantification in biological matrices or environmental samples.

The analysis begins with the separation of the target compound by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The separation mechanism can be tailored, with reversed-phase chromatography being a common choice for a molecule of this polarity.

The eluent from the LC column is then introduced into the mass spectrometer through an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques typically generate the protonated molecular ion [M+H]+, which for this compound would appear at m/z 210.2. Tandem mass spectrometry (MS/MS) can be employed for greater selectivity and sensitivity, where the parent ion (m/z 210.2) is selected and fragmented to produce specific daughter ions, enabling highly accurate quantification even at trace levels. For example, LC-MS/MS methods have been developed for the sensitive detection of morpholine residues in fruit commodities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, specific frequencies of energy are absorbed, causing the bonds within the molecule to vibrate (stretch or bend). An IR spectrum plots the absorbance or transmittance of light versus its wavenumber (cm⁻¹).

The key functional groups in this compound would produce characteristic absorption bands. While a specific spectrum for this compound is not available, the expected absorption regions can be predicted based on known data for similar structures.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Amide) | Stretching | 1630 - 1680 |

| C-N (Amide) | Stretching | 1200 - 1350 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O-C (Ether) | Symmetric Stretching | 1070 - 1150 |

| C-F (Aromatic) | Stretching | 1100 - 1400 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Bending (out-of-plane) | 730 - 770 (ortho-disubstitution) |

This table presents generalized expected values. Actual peak positions can vary based on the complete molecular structure and sample state.

The most prominent peak would likely be the strong carbonyl (C=O) stretch of the tertiary amide group. The presence of the C-F bond and the specific pattern of aromatic C-H bending would confirm the substitution on the benzene ring.

Chromatographic Separations and Purity Assessment

Gas Chromatography (GC)

Gas Chromatography (GC) with a detector like a Flame Ionization Detector (FID) is a standard method for assessing the purity of volatile organic compounds. For this compound, a GC-FID analysis would show a peak at a specific retention time, which is characteristic of the compound under the given analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). The purity is estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram. Amines can sometimes exhibit poor peak shape (tailing) in GC analysis; however, the amide nature of this compound should make it well-suited for this technique without derivatization. nih.govwho.int

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. To assess the purity of this compound, a reversed-phase HPLC method with UV detection would be highly effective. The benzoyl group contains a chromophore that absorbs UV light, typically around 254 nm, allowing for sensitive detection. The sample is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase, propelled by a polar mobile phase. The retention time of the compound is recorded, and its purity is determined by the relative area of its peak in the resulting chromatogram. Methods for analyzing morpholine often use HPLC, sometimes after derivatization to add a UV-active group. researchgate.netacs.org

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. nih.govacs.org This technique is most commonly applied to the analysis of large molecules like polymers to determine their molecular weight distribution. nih.govacs.org For a small molecule like this compound (molecular weight ≈ 209 g/mol ), GPC is not a standard method for purity assessment. Techniques like GC and HPLC, which separate based on polarity and boiling point, provide much higher resolution and are more appropriate for distinguishing the target compound from small-molecule impurities that are likely to be similar in size. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

Despite extensive searches of chemical and crystallographic literature, including the Cambridge Structural Database (CSD), no publicly available single-crystal X-ray diffraction data for this compound could be located. As a result, detailed information regarding its crystal system, space group, and precise unit cell dimensions remains uncharacterized in published scientific literature.

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the elucidation of key structural features of this compound in its solid state, such as:

Molecular Conformation: The precise shape of the molecule, including the dihedral angle between the fluorobenzoyl group and the morpholine ring.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the packing of molecules in the crystal lattice.

Polymorphism: The ability of the compound to exist in different crystalline forms, each with its own unique physical properties.

The acquisition and analysis of X-ray diffraction data would be a critical step in the comprehensive solid-state characterization of this compound. Such a study would provide foundational knowledge for understanding its physicochemical properties and behavior.

Current Research Gaps and Future Directions for N 2 Fluorobenzoyl Morpholine

A review of current scientific literature reveals that while the constituent scaffolds of N-(2-Fluorobenzoyl)morpholine are subjects of extensive research, the compound itself is not. It is frequently listed in chemical supplier catalogs and appears as an intermediate or building block in the synthesis of more complex molecules. For example, it is a precursor in syntheses aimed at developing potential gastrokinetic agents or tachykinin antagonists.

The primary research gap is the lack of dedicated studies to determine the specific biological activities and potential therapeutic applications of this compound as a standalone agent. Its structure, combining a proven anti-inflammatory and CNS-active benzamide (B126) scaffold with the favorable pharmacokinetic profile of morpholine (B109124) and the metabolic stability conferred by fluorine, suggests several plausible avenues for future investigation.

Future research could focus on screening this compound for activity in areas where its components have shown promise. These could include:

Neurodegenerative Diseases: Given that morpholine-based compounds are being explored for these conditions, this could be a fruitful area.

Oncology: The prevalence of benzamide, morpholine, and fluorinated compounds in anticancer drugs suggests this as a high-priority screening area. frontiersin.orgpharmaffiliates.com

Enzyme Inhibition: A logical step would be to test its inhibitory potential against various kinases and other enzymes where the benzamide scaffold is a known pharmacophore. nih.gov

Systematic evaluation of this compound's biological profile is needed to bridge the gap between its existence as a synthetic building block and its potential as a lead compound for drug discovery.

Computational Chemistry and Molecular Modeling Studies of N 2 Fluorobenzoyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through to examine the intrinsic properties of N-(2-Fluorobenzoyl)morpholine, predicting its electronic behavior and conformational landscape.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has been employed to investigate the electronic properties of morpholine-containing compounds, providing insights into their reactivity and stability. dntb.gov.uanih.govfrontiersin.org For instance, DFT calculations, such as those at the B3LYP/6-311G(d,p) level, have been used to optimize molecular structures and determine key electronic parameters. researchgate.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer within the molecule. bohrium.com The molecular electrostatic potential (MEP) surface is another crucial output of DFT calculations, indicating the regions of a molecule that are electron-rich or electron-poor, which is vital for predicting how the molecule will interact with other entities. researchgate.net

Conformational Analysis

The conformational flexibility of the morpholine (B109124) ring is a key determinant of its biological activity. nih.gov Computational analysis of a related compound, 4-(4-azido-2-fluorobenzoyl)morpholine, using DFT at the B3LYP/6-31G* level, predicts a planar benzoyl group and a distorted chair conformation for the morpholine ring. The exo-anomeric effect, an n → σ* interaction, is known to influence the conformation of morpholine rings in solution, favoring a synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atom. nih.govimperial.ac.uk This conformational preference can be crucial for the molecule's ability to fit into the active sites of biological targets. nih.gov The chair-like flexible conformation of the morpholine ring, along with its unique physicochemical properties, makes it a valuable scaffold in drug discovery. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in predicting how this compound and its analogs might interact with biological macromolecules, such as proteins.

Ligand-Protein Interactions

Molecular docking studies have been widely used to predict the binding modes of morpholine derivatives within the active sites of various protein targets. arkat-usa.orgtandfonline.comresearchgate.netresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. bohrium.comtandfonline.com For example, in studies of other morpholine-containing compounds, the morpholine moiety has been shown to interact with both polar and non-polar residues in the binding pocket of enzymes. nih.gov The ability of the morpholine ring to form hydrogen bonds and engage in other interactions is a significant factor in its utility as a pharmacophore. tandfonline.com Molecular dynamics simulations further enhance these studies by providing insights into the stability of the ligand-protein complex over time. nih.govfrontiersin.orgresearchgate.net

Binding Affinity Predictions

Predicting the binding affinity, or the strength of the interaction between a ligand and a protein, is a primary goal of molecular modeling. nih.govnih.gov Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are used to calculate the binding free energy of protein-ligand complexes. researchgate.net More rigorous methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide highly accurate predictions of binding affinities. rsc.orgmdpi.com These computational predictions are crucial for prioritizing compounds for synthesis and experimental testing. nih.gov The calculated binding free energy (ΔG°) can be compared with experimental values to validate the computational models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. dergipark.org.trrsc.orgmdpi.com This approach is valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds. dergipark.org.tr

In the context of morpholine derivatives, QSAR models have been developed to understand the structural requirements for various biological activities. researchgate.netsci-hub.se These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a predictive equation. dergipark.org.tr For a series of this compound analogs, a QSAR study could identify which structural features, such as substitutions on the phenyl ring or modifications to the morpholine moiety, are most influential for a particular biological effect. By understanding these relationships, medicinal chemists can design more potent and selective compounds. sci-hub.senih.gov The statistical quality of a QSAR model is assessed through various parameters, including the correlation coefficient (R²), to ensure its predictive power. dergipark.org.tr

Predicting Biological Activity Profiles

Computational methods are instrumental in predicting the biological activities of novel compounds by comparing their structural and electronic features with those of known active molecules. For this compound, its biological activity profile can be hypothesized by looking at computational and experimental data for analogous compounds.

The morpholine ring is recognized as a versatile scaffold in medicinal chemistry, known to be a component of many bioactive compounds with a wide range of pharmacological activities. tandfonline.comsci-hub.se The presence of the morpholine moiety can enhance the potency and modulate the pharmacokinetic properties of a molecule. tandfonline.com

Studies on various morpholine derivatives have highlighted their potential as inhibitors of several enzymes, including cholinesterases (AChE and BuChE), which are relevant in the context of neurodegenerative diseases. tandfonline.com For instance, molecular docking studies on some morpholine-containing hybrids have shown promising binding interactions with these enzymes. tandfonline.com Specifically, Pd(II) complexes with morpholine and 2-chloro-4-fluorobenzyl ligands have been identified as potential inhibitors of AChE and BuChE. tandfonline.com

Furthermore, research on pyrimidine-morpholine hybrids has revealed their antiproliferative activity against cancer cell lines. nih.gov For example, 1-(4-fluorobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione, a compound sharing structural elements with this compound, has been synthesized and evaluated for its anticancer potential. nih.gov Molecular docking studies of such hybrids against targets like thymidylate synthase can help in understanding their mechanism of action. nih.gov

Based on these findings for related structures, it is plausible to predict that this compound could exhibit biological activities such as neuroprotective effects through enzyme inhibition or potential as an anticancer agent. The 2-fluorobenzoyl group is expected to significantly influence the binding affinity and selectivity of the compound towards its biological targets. However, without specific experimental or computational data for this compound, these remain well-founded hypotheses that require further investigation.

Pharmacophore Development

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a hypothetical pharmacophore model can be constructed based on the key features of its constituent parts and data from related compounds.

The morpholine ring itself is considered a "privileged pharmacophore," meaning it is a structural motif that is frequently found in potent, biologically active compounds. tandfonline.comsci-hub.se Its key features include a hydrogen bond acceptor (the oxygen atom) and a basic nitrogen atom, which can also act as a hydrogen bond acceptor or be protonated to form a cationic center. nih.gov

The 2-fluorobenzoyl moiety introduces several important pharmacophoric features:

An aromatic ring, capable of engaging in π-π stacking and hydrophobic interactions with biological targets.

A carbonyl group, which is a strong hydrogen bond acceptor.

A fluorine atom, which can act as a weak hydrogen bond acceptor and can significantly alter the electronic properties of the aromatic ring, potentially enhancing binding affinity and metabolic stability.

A composite pharmacophore model for this compound would therefore likely include:

A hydrogen bond acceptor feature from the morpholine oxygen.

A hydrogen bond acceptor feature from the carbonyl oxygen.

A hydrophobic/aromatic feature from the fluorinated benzene (B151609) ring.

A potential cationic/hydrogen bond donor feature if the morpholine nitrogen is protonated.

The relative spatial arrangement of these features would be crucial for its interaction with specific biological targets. The development of a precise pharmacophore model would necessitate computational studies such as 3D-QSAR (Quantitative Structure-Activity Relationship) on a series of related active compounds to identify the critical features and their optimal geometry for a given biological activity. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction tools are essential in early-stage drug discovery to forecast the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested. nih.gov While specific in silico ADME data for this compound is not available in the searched literature, predictions can be made based on its structural properties and data from similar molecules.

Several computational models and software can predict ADME properties based on a molecule's structure. These predictions are often guided by rules such as Lipinski's Rule of Five, which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Predicted ADME Profile for this compound:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~209.22 g/mol | Calculated from the molecular formula (C11H12FNO2). This is well within the desirable range (<500 g/mol ) for good oral absorption. |

| Lipophilicity (logP) | Moderately lipophilic | The presence of the benzoyl group increases lipophilicity, while the morpholine ring and fluorine atom contribute to a balanced profile. An estimated logP would likely fall within a range suitable for good absorption and distribution. |

| Hydrogen Bond Donors | 0 | There are no classic hydrogen bond donor groups (like -OH or -NH). |

| Hydrogen Bond Acceptors | 3 | The morpholine oxygen, the carbonyl oxygen, and the fluorine atom can all act as hydrogen bond acceptors. |

| Oral Bioavailability | Likely good | The compound generally adheres to Lipinski's Rule of Five, suggesting good potential for oral absorption. Studies on other morpholine-containing compounds have indicated good oral bioavailability. researchgate.netmspsss.org.ua |

| Metabolism | Potential sites of metabolism include the aromatic ring (hydroxylation) and the morpholine ring. The amide bond could be susceptible to hydrolysis. The fluorine atom may block metabolism at the ortho position of the phenyl ring. | |

| Toxicity | Likely low to moderate | In silico toxicity predictions for many morpholine derivatives suggest low toxicity. researchgate.netmspsss.org.ua However, specific toxicophores would need to be assessed. |

It is important to emphasize that these are theoretical predictions. The actual ADME properties of this compound would need to be confirmed through experimental studies. Computational tools provide a valuable preliminary assessment to guide further research and development. nih.gov

Biological and Pharmacological Research on N 2 Fluorobenzoyl Morpholine

Medicinal Chemistry and Drug Design Principles

Morpholine (B109124) as a Key Scaffold in Drug Discovery

The morpholine ring is a heterocyclic amine that is widely utilized in the development of new drugs. Its prevalence in medicinal chemistry stems from a combination of favorable physicochemical, metabolic, and biological properties. The morpholine moiety is considered a "privileged structure" because it can interact with multiple types of receptors and enzymes in the body, making it a versatile foundation for a wide range of therapeutic agents. researchgate.net

Fluorine as a Modulator of Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their therapeutic potential. arkat-usa.org The unique properties of the fluorine atom can have a profound impact on a molecule's biological activity, metabolic stability, and pharmacokinetic profile. arkat-usa.orgmdpi.com

One of the primary reasons for incorporating fluorine is to increase metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes. arkat-usa.org This can prolong the duration of action of a drug in the body. mdpi.com Additionally, the high electronegativity of fluorine can alter the electronic properties of a molecule, which can influence its binding affinity to the target protein. tandfonline.com Fluorine substitution can also increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its site of action. mdpi.com It is estimated that approximately 20% of all commercialized pharmaceutical drugs contain fluorine. mdpi.com

In Vitro Pharmacological Investigations

In vitro studies, which are conducted in a controlled laboratory environment outside of a living organism, are essential for characterizing the pharmacological profile of a new chemical entity. These studies provide initial insights into a compound's potential therapeutic effects and its mechanism of action at the cellular level.

Cell-Based Assays

Cell-based assays are a fundamental component of in vitro pharmacology, allowing researchers to assess the effects of a compound on cellular processes such as proliferation, viability, and death.

Based on a comprehensive review of the scientific literature, no specific studies detailing the antiproliferative or cytotoxic effects of N-(2-Fluorobenzoyl)morpholine have been publicly reported. While numerous studies have investigated the anticancer properties of various morpholine-containing compounds and molecules with fluorobenzoyl moieties, data for the specific compound this compound is not available.

There are currently no publicly available scientific studies that have investigated the mechanism of cell death, such as the induction of apoptosis or effects on the cell cycle, for the compound this compound. Mechanistic studies are typically performed on compounds that have demonstrated significant activity in initial screening assays. The absence of such data suggests that this compound may not have been subjected to this level of pharmacological investigation, or the results of any such studies have not been published.

Enzyme Inhibition Assays (e.g., Kinases, Thymidylate Synthase)

Research has shown that morpholine-based compounds are of interest for their potential to inhibit various enzymes. For instance, some morpholine derivatives have been investigated as inhibitors of enzymes like kinases and thymidylate synthase, which are crucial in different disease pathways. ontosight.ai Palladium(II) complexes that incorporate a morpholine ligand have demonstrated potent inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II) and acetylcholinesterase (AChE). nih.gov Specifically, these complexes showed Ki values ranging from 10.06 ± 1.49 to 68.56 ± 11.53 nM for hCA I, 7.74 ± 0.66 to 49.39 ± 6.50 nM for hCA II, and 22.83 ± 3.21 to 64.09 ± 9.05 nM for AChE. nih.gov

Derivatives of 3-methylpyrrolidine-2,5-dione (B1595552) and pyrrolidine-2,5-dione have also been synthesized and evaluated for their anticonvulsant activity. researchgate.net In a study on morpholine-capped β-lactam derivatives, several compounds exhibited significant inhibitory activity against human inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammation. nih.gov The most active of these compounds were identified as potent iNOS inhibitors. nih.gov

Receptor Binding Studies

In the realm of receptor binding, derivatives of this compound have been central to the development of gastrokinetic agents. Mosapride (B1662829), a derivative, and its enantiomers have been shown to be equipotent in their serotonin (B10506) 5-HT4 receptor agonistic activity. This activity is crucial for its prokinetic effects in the gastrointestinal tract. Unlike other agents such as metoclopramide (B1676508) and cisapride, AS-4370, a citrate (B86180) salt of a mosapride analog, was found to be devoid of dopamine (B1211576) D2 receptor antagonistic activity, as confirmed by in vitro [3H]spiperone binding assays. nih.govebi.ac.uk

Furthermore, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide demonstrated high affinity for the σ1 receptor with a Ki of 42 nM and was 36 times more selective for the σ1 receptor over the σ2 receptor. researchgate.net Molecular docking studies suggested a salt bridge formation between the morpholine ring and Asp126 of the σ1 receptor. researchgate.net

Antimicrobial Activity

The morpholine scaffold is a recurring motif in compounds with antimicrobial properties. researchgate.net For instance, certain morpholine derivatives have shown notable antimicrobial activity. researchgate.netvulcanchem.com One study highlighted a morpholine derivative with a broad spectrum of activity, exhibiting minimum inhibitory concentrations (MIC) of 25, 19, 21, 16, 29, 20, and 40 µg/ml against S. aureus, S. epidermidis, B. cereus, M. luteus, E. coli, C. albicans, and A. niger, respectively. researchgate.net

Additionally, a novel didepsipeptide containing a morpholine ring was synthesized and characterized for its antimicrobial potential. researchgate.net The fusion of a morpholine moiety with a Schiff base on a benzimidazole (B57391) scaffold has also yielded compounds with significant antimicrobial activity against both bacterial and fungal pathogens. openmedicinalchemistryjournal.com In particular, the compound N-(2,4-Difluoro-benzylidene)-4-(1-(morpholino-methyl)-1H-benzimidazol-2-yl)benzenamine showed a high binding score in docking studies against microbial protein targets. openmedicinalchemistryjournal.com Another study focused on a 1,2,4-triazole (B32235) derivative incorporating a morpholine group, morpholine 2-(5-(3-fluorophenyl)-4-amino-1,2,4-triazol-3-ylthio) acetate (B1210297) (BKP-115), which was investigated for its anti-inflammatory and potential antimicrobial properties in a model of experimental pancreatitis.

In Vivo Pharmacological Investigations

Gastrokinetic Activity

A significant area of in vivo research for this compound derivatives has been their gastrokinetic effects. A series of 4-amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides were synthesized and evaluated for their ability to enhance gastric emptying in rats. nih.gov Among these, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl] methyl] benzamide (B126) (also known as mosapride, with its citrate salt being AS-4370) was identified as a highly potent gastrokinetic agent. nih.gov The activity of AS-4370 was found to be superior to metoclopramide and comparable to cisapride. nih.govebi.ac.uk

In conscious dogs, AS-4370 was shown to stimulate antral and duodenal motor activity without affecting the colon. nih.gov This selective upper gastrointestinal effect distinguishes it from cisapride, which stimulates the entire gastrointestinal tract. nih.gov The mechanism of action is believed to be related to its 5-HT4 receptor agonism, and it does not exhibit the dopamine D2 receptor antagonism associated with metoclopramide. nih.govnih.gov

Other Therapeutic Area Explorations (e.g., anti-inflammatory, anticonvulsant)

Beyond gastrointestinal applications, derivatives of this compound have been explored for other therapeutic uses. The morpholine nucleus is recognized for its presence in compounds with a wide range of pharmacological activities, including anti-inflammatory and anticonvulsant properties. researchgate.netfrontiersin.org

In the context of anti-inflammatory action, certain morpholine derivatives have shown promise. ontosight.airesearchgate.net For example, some have been found to reduce cytokine levels.

Regarding anticonvulsant activity, several studies have investigated morpholine-containing compounds. nih.govacs.orgijper.org A series of 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines were synthesized and evaluated for their anticonvulsant effects. acs.org Additionally, hybrid molecules combining different pharmacophores with a morpholine ring have been designed as potential anticonvulsants. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights.

In the development of gastrokinetic agents, it was found that the introduction of chloro, fluoro, and trifluoromethyl groups to the benzyl (B1604629) group of the parent compounds enhanced activity. nih.govebi.ac.uk Specifically, the 4-fluorobenzyl substituent in mosapride was identified as a key feature for its potent activity. nih.gov The ethoxy group at the 2-position of the benzamide ring was also found to be important. nih.gov

SAR studies on anticonvulsants have also been conducted. For a series of pyrazolone (B3327878) derivatives, the introduction of a 4-fluorobenzyl group on a piperidine (B6355638) linker resulted in a compound with sub-micromolar potency against Trypanosoma cruzi. frontiersin.org In another study on pyrazole-based compounds, electron-withdrawing groups like fluorine and chlorine on the phenyl ring were found to be favorable for anticonvulsant activity. ijper.org

The design of hybrid anticonvulsants has also benefited from SAR analysis, where increasing lipophilicity through the introduction of aromatic moieties was hypothesized to improve blood-brain barrier penetration and enhance activity. researchgate.net

Impact of Substitutions on the Fluorobenzoyl Moiety

The substitution pattern on the benzoyl ring is a critical determinant of a compound's pharmacological profile. The position and nature of substituents can significantly alter binding affinity, selectivity, and potency.

Research into benzylmorpholine analogs, which share the substituted phenyl and morpholine rings, provides significant insight. Studies on the inhibition of cytochrome P450 enzymes CYP2A13 and CYP2A6, which are involved in the metabolism of tobacco-specific carcinogens, highlight the importance of the substituent's position on the phenyl ring. For instance, moving a chloro group from the 2-position to the 3- or 4-position on the benzyl ring of benzylmorpholine analogs leads to a dramatic loss of inhibitory activity. The presence of a halogen, specifically at the 2-position (ortho), appears crucial for potent inhibition. nih.gov

Further SAR analysis on benzoyl thiourea (B124793) derivatives also underscores the impact of substitutions. nih.gov Halogen substitutions on the benzoyl ring were found to be particularly effective. A 2-fluoro substitution (similar to the parent compound) and a 2-chloro substitution resulted in compounds with strong inhibitory activity against the PAK1 enzyme. nih.gov In contrast, placing substituents at the 4-position of the benzoyl ring generally led to a decrease in activity. nih.gov This suggests that substitution at the ortho position of the benzoyl ring is highly favorable for the biological activity of this class of compounds.

| Compound Name | Modification | Biological Target/Assay | Key Finding | Reference |

|---|---|---|---|---|

| 4-(2-Chlorobenzyl)morpholine | 2-Chloro substitution | CYP2A13 Inhibition (Ki) | Potent inhibition (0.24 µM) | nih.gov |

| 4-(3-Chlorobenzyl)morpholine | 3-Chloro substitution | CYP2A13 Inhibition (Ki) | Weak inhibition (23 µM) | nih.gov |

| 4-(4-Chlorobenzyl)morpholine | 4-Chloro substitution | CYP2A13 Inhibition (Ki) | Weak inhibition (13 µM) | nih.gov |

| Benzoyl thiourea derivative with 2-fluoro substitution | 2-Fluoro substitution | PAK1 Inhibition (IC50) | High activity (1.75 µM) | nih.gov |

| Benzoyl thiourea derivative with 4-methoxy substitution | 4-Methoxy substitution | PAK1 Inhibition (IC50) | Decreased activity (11.85 µM) | nih.gov |

Modifications of the Morpholine Ring

The morpholine ring is not merely a passive scaffold; its modification is a key strategy for fine-tuning the pharmacological properties of a drug candidate. biosynce.comtandfonline.com Alterations can range from adding substituents to the ring to replacing the entire ring with a different heterocycle.

One common modification is the substitution on the morpholine ring itself. For example, the addition of two methyl groups at the 2- and 5-positions of the morpholine ring was found to drive selectivity for the Vps34 kinase over other related enzymes. sci-hub.se In a different study, the compound 4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine (B5091510) showed that while binding affinity was minimally affected, this substitution decreased the inhibitory potency against both CYP2A13 and CYP2A6 compared to its unsubstituted counterpart. nih.gov

A more drastic modification involves replacing the oxygen atom of the morpholine ring with another heteroatom, such as sulfur, to create a thiomorpholine (B91149) analog. The compound 4-(2-chlorobenzyl)thiomorpholine (B2908448) was found to be a potent inhibitor of CYP2A enzymes, indicating that a thiomorpholine ring can be a viable and effective replacement for the morpholine ring in this context. nih.gov

Replacing the morpholine ring with a different heterocyclic system, such as piperazine (B1678402), can have profound effects. In the development of PI3K inhibitors based on the ZSTK474 scaffold, replacing one of the morpholine groups with a piperazine ring resulted in a significant (36-fold) reduction in inhibitory activity against PI3Kα and PI3Kδ isoforms. nih.gov This highlights the critical role of the morpholine's oxygen atom in forming a key hydrogen bond with the enzyme's active site. nih.gov However, subsequent N-acetylation of the piperazine ring restored the potent inhibitory activity, demonstrating that while the core ring structure is important, further modifications can compensate for initial losses in activity. nih.gov

| Compound Name/Analog Series | Modification | Biological Target/Assay | Key Finding | Reference |

|---|---|---|---|---|

| 4-(2,3-Dichlorobenzyl)-2,6-dimethylmorpholine | Di-methyl substitution on morpholine ring | CYP2A13/CYP2A6 Inhibition | Decreased inhibitory potency compared to unsubstituted analog. | nih.gov |

| 4-(2-Chlorobenzyl)thiomorpholine | Replacement of morpholine oxygen with sulfur (Thiomorpholine) | CYP2A Inhibition (Kd) | Potent binding (0.33 µM), similar to morpholine analog. | nih.gov |

| ZSTK474 Analog | Replacement of morpholine with piperazine | PI3Kα Inhibition (IC50) | Activity reduced from 20.8 nM to 749 nM. | nih.gov |

| ZSTK474 Analog | Replacement of morpholine with N-acetyl-piperazine | PI3Kα Inhibition (IC50) | Activity restored to 21 nM. | nih.gov |

Linker Modifications and Their Effects on Biological Activity

One approach is to change the carbonyl group of the standard amide linker. A notable example is the development of PAK1 inhibitors where the benzoyl group was incorporated as part of a benzoyl thiourea linker. nih.gov The replacement of the carbonyl oxygen with sulfur changes the bond angles, polarity, and hydrogen-bonding capability of the linker, leading to potent PAK1 inhibition. The most active compound in this series, featuring a 2-fluorobenzoyl thiourea structure, demonstrated significantly improved activity compared to the initial lead compound. nih.gov

Another modification involves altering the length and composition of the linker. In the development of bifunctional inhibitors targeting both PI3K and MEK, a polyethylene (B3416737) glycol (PEG) linker was used to tether a MEK-targeting inhibitor directly to the core of a PI3K inhibitor derived from ZSTK474. nih.gov This strategy of using flexible linkers allows for the creation of single molecules that can engage two distinct biological targets simultaneously.

Even subtle changes to the linker can have an impact. In the benzylmorpholine series, modifying the linker from a methylene (B1212753) (-CH₂-) to an ethyl (-CH(CH₃)-) group, as seen in 4-(1-(2-chlorophenyl)ethyl)morpholine, was explored. nih.gov Such a change introduces a chiral center and alters the spatial orientation of the phenyl ring relative to the morpholine, which can influence binding to the target enzyme.

| Compound Series | Linker Modification | Biological Target | Key Finding | Reference |

|---|---|---|---|---|

| Tetrahydrothieno[2,3-c]pyridine derivatives | Change from amide to benzoyl thiourea linker | PAK1 | Created potent inhibitors (IC50 as low as 1.75 µM). | nih.gov |

| PI3K/MEK bifunctional inhibitors | Introduction of a PEG linker | PI3K and MEK | Enabled simultaneous inhibition of two distinct kinase pathways. | nih.gov |

| Benzylmorpholine analogs | Change from benzyl (-CH₂-) to ethyl (-CH(CH₃)-) linker | CYP2A Enzymes | Alters spatial orientation and can affect enzyme binding. | nih.gov |

Environmental and Toxicological Considerations in N 2 Fluorobenzoyl Morpholine Research

Toxicological Assessment Methodologies

Toxicological assessment aims to identify the potential hazards of a substance to human health. This is achieved through a variety of testing methods, from cell-based assays to whole-animal studies.

In vitro (cell-based) assays are fundamental tools in modern toxicology, providing a means to screen compounds for potential toxicity efficiently and ethically. mdpi.com

Cytotoxicity Assays: These tests measure the direct toxic effect of a substance on cells, such as cell death or inhibition of cell growth. mdpi.com Common methods include the MTT assay, which measures metabolic activity, and the lactate (B86563) dehydrogenase (LDH) assay, which detects cell membrane damage. mdpi.comresearchgate.net High-Content Screening (HCS) platforms can enhance cytotoxicity testing by simultaneously analyzing multiple parameters in cells exposed to a compound. europeanpharmaceuticalreview.com For a novel chemical like N-(2-Fluorobenzoyl)morpholine, these assays would be a primary step in characterizing its toxic potential.

Genotoxicity Assays: These assays are designed to detect if a chemical can damage cellular DNA, which can potentially lead to mutations or cancer. The concentration of a test compound in these assays is often determined by its cytotoxicity. nih.gov Standard tests include the Ames test (for bacterial gene mutation), the in vitro micronucleus test, and the chromosomal aberration test in mammalian cells. nih.gov Evaluating the genotoxic potential of this compound would be a critical part of its safety assessment.

Acute toxicity studies evaluate the effects of a single, high-dose exposure to a substance over a short period. europa.eu These studies are used to determine the median lethal dose (LD50) or lethal concentration (LC50) and to classify chemicals for hazard labeling. europa.eunih.gov While specific acute toxicity data for this compound are not found in the reviewed literature, data for the parent compound, morpholine (B109124), are available.

The table below summarizes acute toxicity data for morpholine.

| Acute Toxicity of Morpholine | |

| Exposure Route | Value (Species) |

| Oral LD50 | 1050 mg/kg (Rat, female) canada.ca |

| Dermal LD50 | 505 mg/kg (Rabbit, male) canada.ca |

| Inhalation | Does not meet classification criteria based on available vapor exposure studies in rats. canada.ca |

These studies are typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). europa.eu For dermal toxicity, the substance is applied to the skin of animals like rabbits or rats, while for oral toxicity, it is administered by gavage. nih.gov Observations are made for a set period, typically 14 days, to assess signs of toxicity and mortality. nih.govcanada.ca

Chronic Toxicity Studies

Comprehensive searches of scientific literature and toxicological databases did not yield any specific chronic toxicity studies for the compound this compound. Standardized chronic toxicity studies, as outlined by organizations like the OECD, are designed to characterize the toxicological profile of a substance following prolonged and repeated exposure. oecd.orgoecd.org Such studies typically involve daily administration of the substance to animal models over a significant portion of their lifespan, with regular monitoring of health, body weight, clinical pathology, and detailed histopathological examination. oecd.orgoecd.org

While data exists for the parent compound, morpholine, which has been shown to cause liver and kidney damage in animals at high concentrations and can form the carcinogenic N-nitrosomorpholine, these findings cannot be directly extrapolated to this compound. usda.gov The toxicological profile of substituted morpholines is often highly dependent on the nature of the substituent. nih.gov Similarly, while some data is available for other morpholine derivatives and fluorobenzoyl compounds, no specific long-term toxicity data for this compound is publicly available. nih.govfederalregister.govthieme-connect.com

Data on Chronic Toxicity of this compound

| Study Type | Species | Route of Administration | Duration | Key Findings |

|---|---|---|---|---|

| No data available | - | - | - | No chronic toxicity studies specifically for this compound were identified. |

Ecotoxicity Studies

There is no available data from ecotoxicity studies conducted on this compound. Ecotoxicity studies are crucial for assessing the potential environmental impact of a chemical substance on various organisms within an ecosystem, such as aquatic invertebrates (e.g., Daphnia magna), algae, and fish. uva.nl These studies evaluate endpoints like mortality, effects on reproduction, and population growth rates to determine the substance's potential harm to the environment. uva.nl

For the parent compound, morpholine, it is known to be chemically stable in water environments and can be hazardous to aquatic organisms. usda.gov Studies on other morpholine derivatives, such as Morpholineum-4-Morpholine Dithiocarbamate (MMDTC), have also demonstrated toxicity to aquatic life. biomedpharmajournal.org However, without specific studies on this compound, its environmental risk profile remains uncharacterized.

Data on Ecotoxicity of this compound

| Test Organism | Test Type | Duration | Endpoint (e.g., LC50, EC50) | Result |

|---|---|---|---|---|

| No data available | - | - | - | No ecotoxicity studies specifically for this compound were identified. |

Metabolic Pathways and Metabolite Identification

The specific metabolic pathways of this compound have not been detailed in the scientific literature. The study of xenobiotic metabolism involves understanding how foreign compounds are transformed within a living organism, typically through Phase I (functionalization) and Phase II (conjugation) reactions, to facilitate their excretion. nih.gov

In Vivo Metabolic Transformations

No in vivo studies detailing the metabolic transformation of this compound in any biological system have been published. Research on other drugs containing a morpholine ring indicates that this part of the molecule can be a site of metabolic activity. Common metabolic transformations for the morpholine moiety in different compounds include N-oxidation, C-oxidation leading to lactam derivatives, and ring-opening. sci-hub.se For instance, the metabolism of the drug gefitinib (B1684475) involves the opening of the morpholine ring. sci-hub.se However, the presence and position of the fluorobenzoyl group on the morpholine nitrogen would significantly influence the metabolic fate of this compound, and specific metabolites have not been identified.

Enzymatic Biotransformation

The specific enzymes involved in the biotransformation of this compound are unknown. Generally, Phase I metabolism is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, while Phase II involves various transferases. nih.gov Studies on other morpholine-containing compounds have implicated specific CYP enzymes, such as CYP3A4, in their metabolism. nih.govacs.org The introduction of fluorine into a molecule can sometimes block metabolism at certain positions. nih.gov For example, studies on other complex molecules have shown that altering a morpholine to a thiomorpholine (B91149) dioxide or adding a 2-fluorobenzoyl group can enhance metabolic stability in plasma and microsomal assays. uni-halle.de Without experimental data, the enzymatic pathways for this compound remain speculative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-Fluorobenzoyl)morpholine, and what methodological considerations are critical for reproducibility?

- Answer : A widely used approach involves nucleophilic substitution reactions between fluorinated benzoyl derivatives and morpholine. For example, 3,4-difluoronitrobenzene can undergo sequential substitution with morpholine, followed by reduction and carbobenzoxylation, achieving a total yield of 73% . Key considerations include solvent selection (polar aprotic solvents like DMF), temperature control (60–80°C for substitution steps), and purification via column chromatography to isolate intermediates.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer :

- NMR : and NMR confirm fluorine substitution and morpholine ring integration.

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, with mean C–C bond precision of 0.004–0.006 Å in related fluorobenzamide derivatives .

- IR spectroscopy : Detects carbonyl (C=O, ~1650 cm) and morpholine ring vibrations.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Refer to SDS guidelines for structurally similar compounds (e.g., 4-(2-fluoro-4-nitrophenyl)morpholine), which recommend:

- Use of PPE (gloves, lab coat, eye protection).

- Avoidance of airborne dust via fume hoods.

- Immediate medical consultation for accidental exposure .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorinated benzoyl-morpholine synthesis be addressed?

- Answer : Regioselectivity is influenced by:

- Electrophilic directing groups : Nitro or carbonyl groups guide substitution patterns. For example, 3,4-difluoronitrobenzene preferentially reacts at the 4-position with morpholine .

- Catalysts : Lewis acids (e.g., AlCl) enhance electrophilic substitution efficiency.

- Temperature : Lower temperatures (e.g., 0–5°C) reduce side reactions in multi-step syntheses.

Q. What strategies resolve contradictions in reported crystallographic data for fluorobenzoyl-morpholine derivatives?

- Answer : Discrepancies in bond lengths or torsion angles may arise from:

- Disorder modeling : SHELXL refinement accounts for positional disorder (e.g., fluorine atom orientation) .

- Data resolution : High-resolution datasets (<1.0 Å) reduce ambiguity. For example, a study on 2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide achieved an R factor of 0.054 using 150 K data .

- Validation tools : PLATON or Mercury software cross-checks geometric parameters against established databases.

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

- Answer :

- DFT calculations : Predict transition states and activation energies for substitution steps.

- Solvent effects : COSMO-RS models simulate solvent polarity impacts on reaction rates.

- Machine learning : Algorithms trained on reaction databases (e.g., Reaxys) recommend optimal catalysts or temperatures.

Q. What are the implications of fluorinated morpholine derivatives in pharmacological research, and how should bioactivity assays be designed?

- Answer : Fluorine enhances metabolic stability and bioavailability. Key assay considerations include:

- Target specificity : Screen against β-adrenergic receptors (e.g., landiolol analogues) using radioligand binding assays .

- Metabolic profiling : LC-MS/MS tracks in vitro stability in liver microsomes.

- Toxicity screening : MTT assays on hepatic (HepG2) and renal (HEK293) cell lines assess cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.